
4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with similar structural motifs, such as chloro substituents and heterocyclic components, which are often explored for their biological activities, particularly in the realm of kinase inhibition and cancer therapy , as well as their physical and chemical properties .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their potential therapeutic applications. For instance, the paper titled "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors" describes the design and synthesis of novel 4-chloro-benzamides derivatives, which are evaluated as RET kinase inhibitors for cancer therapy . Although the synthesis of the specific compound is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes that introduce various functional groups to the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The paper "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" provides an in-depth analysis of the molecular structure of a related compound using X-ray diffraction and various spectroscopic techniques . These methods allow for the determination of the three-dimensional arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from the types of chemical reactions they undergo. The papers provided do not directly discuss the chemical reactions of "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide," but they do mention the reactivity of similar compounds. For example, the formation of dimeric pairs through intermolecular hydrogen bonds is noted in the paper discussing N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . Such interactions are important for the compound's stability and biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. The paper on the preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) discusses the use of X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to determine the properties of the compound . These properties include thermal stability, melting points, and spectroscopic signatures, which are essential for the development of pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, related to the target compound, has been studied for its interaction with the CB1 cannabinoid receptor. The molecular orbital method revealed various conformations, contributing to antagonist activity through distinct steric and electrostatic interactions with the receptor. This study proposes that the unique spatial orientation of certain substituents confers either neutral antagonist or inverse agonist activity, depending on receptor interaction (Shim et al., 2002).
Synthesis and Properties of Polyamides
Research on ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicates the synthesis of noncrystalline polyamides with high thermal stability and solubility in polar solvents. These polyamides exhibit useful levels of thermal stability and mechanical properties, relevant for materials science applications (Hsiao et al., 2000).
Nootropic Agents and Synthesis
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds explores potential nootropic agents, highlighting the chemical versatility and therapeutic potential of pyrrolidine derivatives. The study elaborates on the synthetic routes and preliminary activity tests, indicating the broad applicability of these compounds in drug development (Valenta et al., 1994).
Anti-Tubercular Activity
The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide demonstrates significant anti-tubercular activity. This research underscores the importance of innovative synthetic methods and their role in developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).
Bischler-Napieralski Reaction
The study on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, resulting in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, exemplifies the synthetic utility of pyrrolidine derivatives in organic chemistry. This work provides insight into the structural and synthetic diversity achievable with pyrrolidine-based compounds (Browne et al., 1981).
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-8-7-15(10-17(16)26-2)22-11-14(9-18(22)23)21-19(24)12-3-5-13(20)6-4-12/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKUKGNWIYWCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)
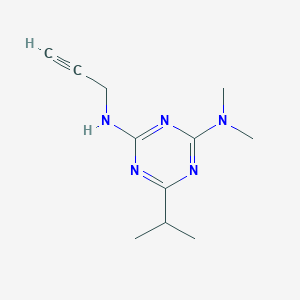
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)
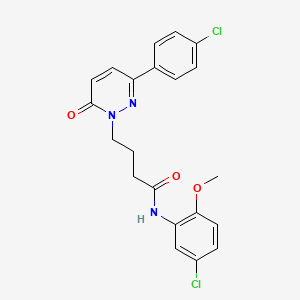
![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)
![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)
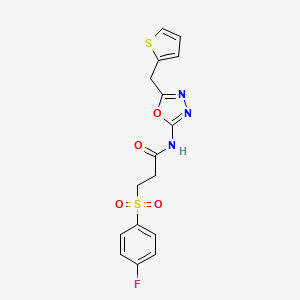

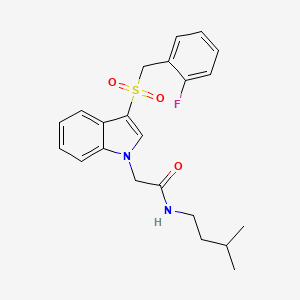
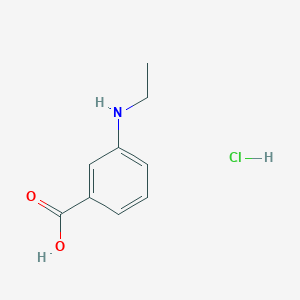

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)